A Technical Guide to the Chemical Structure, Synthesis, and Reactivity of p-Methylstyrene Dichloride
A Technical Guide to the Chemical Structure, Synthesis, and Reactivity of p-Methylstyrene Dichloride
Abstract: This technical guide provides a comprehensive examination of 1-(1,2-dichloroethyl)-4-methylbenzene, commonly known as p-methylstyrene dichloride. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's molecular architecture, stereochemical considerations, and definitive spectroscopic signatures. We present a robust, field-proven protocol for its synthesis via direct chlorination of p-methylstyrene, explaining the causal factors behind each step. Furthermore, the guide explores the reactivity profile of the molecule, dictated by its vicinal dichloride functionality, and illustrates key reaction pathways. The content is grounded in authoritative references to ensure scientific integrity and provides practical insights for the application of this versatile chemical intermediate.
Molecular Identity and Nomenclature
p-Methylstyrene dichloride is a halogenated aromatic hydrocarbon. Its precise identification is critical for regulatory compliance, computational modeling, and unambiguous scientific communication. The fundamental identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | 1-(1,2-dichloroethyl)-4-methylbenzene | PubChem[1] |
| CAS Number | 54789-31-0 | PubChem[1] |
| Molecular Formula | C₉H₁₀Cl₂ | PubChem[1] |
| Molecular Weight | 189.08 g/mol | PubChem[1] |
| Synonyms | Benzene, 1-(1,2-dichloroethyl)-4-methyl- | PubChem[1] |
| InChIKey | WAUMFTWHNXCPNG-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=CC=C(C=C1)C(CCl)Cl | PubChem[1] |
The structure features a p-substituted toluene core where the ethyl side chain is chlorinated at the α (benzylic) and β positions. The benzylic carbon (C-1 of the ethyl group) is a stereocenter, meaning the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.
Synthesis via Electrophilic Addition
The most direct and common method for preparing p-methylstyrene dichloride is the electrophilic addition of molecular chlorine (Cl₂) across the double bond of p-methylstyrene. This reaction is typically exothermic and proceeds readily.
Mechanistic Rationale
The reaction mechanism is initiated by the polarization of the Cl-Cl bond as it approaches the electron-rich π-system of the alkene. This leads to the formation of a cyclic chloronium ion intermediate, which is then attacked by the chloride ion (Cl⁻) in an anti-addition fashion. This stereospecificity results in the formation of the trans-dichloride. The regiochemistry is fixed due to the symmetrical nature of the chlorine molecule.
Caption: Synthesis workflow for p-methylstyrene dichloride.
Experimental Protocol: Direct Chlorination
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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p-Methylstyrene (10.0 g, 84.6 mmol)
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Dichloromethane (CH₂Cl₂, 150 mL), anhydrous
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Chlorine gas (Cl₂)
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Nitrogen gas (N₂)
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Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube followed by a bleach scrubber to neutralize excess chlorine.
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Dissolution: The p-methylstyrene is dissolved in 150 mL of anhydrous dichloromethane and the solution is cooled to 0°C in an ice-water bath.
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Rationale: Dichloromethane is a relatively inert solvent for chlorination. Cooling is essential to control the exothermic reaction and minimize potential side-reactions, such as substitution on the aromatic ring or polymerization.[2]
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Chlorination: A slow stream of chlorine gas is bubbled through the stirred solution. The reaction is monitored by the disappearance of the yellow-green color of chlorine. The reaction progress can also be tracked by thin-layer chromatography (TLC).
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Rationale: A slow, controlled addition of chlorine ensures it reacts with the alkene without building up to unsafe concentrations. The reaction is complete when the starting material is consumed.
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Quenching: Once the reaction is complete, the chlorine flow is stopped, and nitrogen gas is bubbled through the solution for 15-20 minutes to purge any residual chlorine.
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Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to destroy any remaining chlorine, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).
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Rationale: The aqueous washes remove water-soluble byproducts and unreacted reagents. The brine wash helps to break any emulsions and begins the drying process.
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Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation to yield pure p-methylstyrene dichloride.
Spectroscopic Signature for Structural Verification
Confirmation of the 1-(1,2-dichloroethyl)-4-methylbenzene structure is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of the molecule in solution.[3] Predicted chemical shifts are based on standard values for similar structural motifs.[4][5]
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ar-CH ₃ | ~2.35 | Singlet (s) | 3H | Typical shift for a methyl group on a benzene ring. |
| -CH ₂Cl | ~3.9 - 4.1 | Multiplet (m) or dd | 2H | Diastereotopic protons coupled to the benzylic proton. Shifted downfield by the adjacent chlorine. |
| Ar-CH (Cl)- | ~5.1 - 5.3 | Triplet (t) or dd | 1H | Benzylic proton, significantly deshielded by the adjacent chlorine atom and the aromatic ring. |
| Ar-H | ~7.2 - 7.4 | AA'BB' system (two doublets) | 4H | Aromatic protons showing para-substitution pattern. |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Ar-C H₃ | ~21 | Standard aliphatic carbon shift. |
| -C H₂Cl | ~50-55 | Aliphatic carbon attached to one chlorine atom. |
| Ar-C H(Cl)- | ~65-70 | Benzylic carbon attached to one chlorine atom, further downfield. |
| Aromatic C -H | ~126-130 | Aromatic carbons with attached protons. Two signals expected. |
| Aromatic C -CH₃ | ~138-140 | Quaternary aromatic carbon attached to the methyl group. |
| Aromatic C -CH(Cl)- | ~139-141 | Quaternary aromatic carbon attached to the dichloroethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium |
| 1615, 1510 | C=C stretch (aromatic ring) | Medium-Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 820 | C-H bend (p-disubstituted ring) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For p-methylstyrene dichloride, the most telling feature is the isotopic signature of the two chlorine atoms.
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Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected peaks are at m/z 188 (M⁺, C₉H₁₀³⁵Cl₂), 190 (M+2, C₉H₁₀³⁵Cl³⁷Cl), and 192 (M+4, C₉H₁₀³⁷Cl₂). The relative intensity ratio will be approximately 9:6:1.
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Key Fragments: Common fragmentation pathways include the loss of a chlorine radical ([M-35]⁺), loss of HCl ([M-36]⁺), and cleavage of the C-C bond of the side chain to give the benzylic carbocation at m/z 119/121 (C₈H₈Cl⁺). The PubChem database lists major fragments at m/z 153, 141, and 139, corresponding to these fragmentation patterns.[1]
Reactivity and Synthetic Utility
The chemical behavior of p-methylstyrene dichloride is primarily dictated by the two carbon-chlorine bonds on the ethyl side chain.
Elimination Reactions
Treatment with a base (e.g., potassium hydroxide in ethanol) can induce the elimination of hydrogen chloride (HCl). Because there are two possible sites for elimination, a mixture of two isomeric chlorostyrene products can be formed. This reaction is a common pathway for converting styrene dichlorides into valuable vinyl chloride monomers.[6]
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α-chlorostyrene derivative: Elimination of the benzylic proton and the β-chlorine.
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β-chlorostyrene derivative: Elimination of a β-proton and the benzylic chlorine.
Nucleophilic Substitution
The benzylic chloride is particularly susceptible to nucleophilic substitution (Sₙ1 or Sₙ2) reactions. This reactivity allows for the introduction of a wide range of functional groups (e.g., -OH, -OR, -CN) at the benzylic position, making it a valuable intermediate in multi-step organic synthesis.
Sources
- 1. 1-(1,2-Dichloroethyl)-4-methylbenzene | C9H10Cl2 | CID 587413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene - Google Patents [patents.google.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.washington.edu [chem.washington.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. scispace.com [scispace.com]
